molecular formula C16H17N5O5 B15013499 N'-(2,4-Dinitrophenyl)-N-(2-methoxyphenyl)propanehydrazonamide

N'-(2,4-Dinitrophenyl)-N-(2-methoxyphenyl)propanehydrazonamide

Cat. No.: B15013499
M. Wt: 359.34 g/mol
InChI Key: ZRZNYXYPXSJZAR-UHFFFAOYSA-N
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Description

(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes both nitro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE typically involves the reaction of 2,4-dinitrophenylamine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy group can enhance the compound’s solubility and facilitate its interaction with hydrophobic targets. The overall effect of the compound is determined by the balance between its redox activity and its ability to interact with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE is unique due to its combination of nitro and methoxy functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5O5

Molecular Weight

359.34 g/mol

IUPAC Name

N-(2,4-dinitroanilino)-N'-(2-methoxyphenyl)propanimidamide

InChI

InChI=1S/C16H17N5O5/c1-3-16(17-13-6-4-5-7-15(13)26-2)19-18-12-9-8-11(20(22)23)10-14(12)21(24)25/h4-10,18H,3H2,1-2H3,(H,17,19)

InChI Key

ZRZNYXYPXSJZAR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1=CC=CC=C1OC)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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